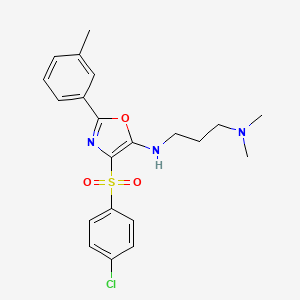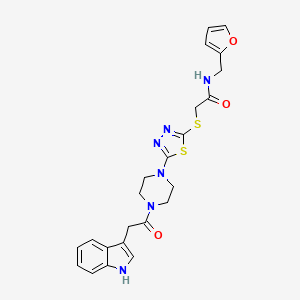
Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate is an organic compound notable for its unique structure and properties. The compound combines various functional groups, such as tert-butyl ester, dimethylamino, and oxo groups, in a hexahydroisoindole framework. This intricate configuration grants it distinct chemical behavior, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis involving several reactions. The starting materials typically include a substituted isoindole and tert-butyl ester. The process may involve:
Formation of the isoindole core via cyclization reactions.
Introduction of the dimethylamino group through amination reactions, often using dimethylamine under suitable conditions.
Incorporation of the tert-butyl ester group through esterification reactions, utilizing tert-butyl alcohol and an appropriate acid catalyst. Reaction conditions vary based on the specific reagents and desired yield, but typically require precise control of temperature, pressure, and reaction time.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is crucial. Methods such as continuous flow synthesis or catalytic processes may be employed to enhance efficiency and scalability. The use of high-throughput screening for catalyst optimization and automated process control systems ensures consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of various oxidative derivatives.
Reduction: : Reduction reactions can occur at the oxo group, converting it into an alcohol.
Substitution: : The compound can participate in substitution reactions, where functional groups are replaced or modified.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used for oxidation reactions. Reducing agents like sodium borohydride or lithium aluminum hydride are common for reduction reactions. Substitution reactions might require nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
Oxidation of the dimethylamino group can yield N-oxides or further oxidized derivatives. Reduction of the oxo group produces alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups, expanding the compound's utility in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for modifications, making it a versatile intermediate in various synthetic pathways.
Biology
In biological research, this compound may be used as a probe or ligand in studying enzyme interactions or receptor binding. Its ability to interact with biological macromolecules provides insights into biochemical pathways and mechanisms.
Medicine
The compound's structural features make it a potential candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry
In industry, the compound finds applications in the development of advanced materials, such as polymers or coatings. Its stability and reactivity make it suitable for enhancing material properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. The dimethylamino group can form hydrogen bonds or engage in electrostatic interactions with enzymes or receptors. The oxo group may participate in redox reactions, influencing the compound's activity. The mechanism involves binding to active sites or altering the function of target proteins, leading to observable biological or chemical effects.
Comparison with Similar Compounds
Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate can be compared to similar compounds, such as:
Tert-butyl (5Z)-5-(methylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate: : Differing by one methyl group in the amine.
Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-hydroxy-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate: : Where the oxo group is replaced by a hydroxyl group.
What sets the original compound apart is its specific combination of functional groups, which grants it unique reactivity and application potential. Each similar compound, while sharing a core structure, offers distinct properties and utilities, highlighting the importance of small molecular modifications in chemical behavior and application.
Properties
IUPAC Name |
tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)18-9-11-6-13(8-17(4)5)14(19)7-12(11)10-18/h8,11-12H,6-7,9-10H2,1-5H3/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYIBCVAUBVNRI-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CN(C)C)C(=O)CC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2C/C(=C/N(C)C)/C(=O)CC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)


![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)
![4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)








![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)
